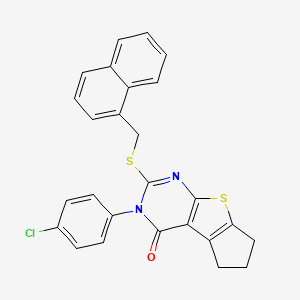
C26H19ClN2OS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H19ClN2OS2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H19ClN2OS2 typically involves multi-step organic reactions. One common method includes the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The presence of sulfur atoms suggests the use of thiol or thioether intermediates in the synthesis process. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while minimizing waste and energy consumption. The use of automated reactors and advanced monitoring systems can help maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
C26H19ClN2OS2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
C26H19ClN2OS2: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which C26H19ClN2OS2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C26H19ClN2OS2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:
C26H19BrN2OS2: A brominated analog with potentially different reactivity and properties.
C26H19ClN2O2S2: A compound with an additional oxygen atom, which may affect its chemical behavior and applications.
The unique combination of chlorine, nitrogen, oxygen, and sulfur atoms in This compound
Properties
Molecular Formula |
C26H19ClN2OS2 |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-10-(naphthalen-1-ylmethylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C26H19ClN2OS2/c27-18-11-13-19(14-12-18)29-25(30)23-21-9-4-10-22(21)32-24(23)28-26(29)31-15-17-7-3-6-16-5-1-2-8-20(16)17/h1-3,5-8,11-14H,4,9-10,15H2 |
InChI Key |
MUPYCCNBGBUKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















